
3-Carbamoyl-1-ethylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-ethylpyridin-1-ium bromide is a chemical compound that belongs to the class of ionic liquid crystalline compounds It is characterized by the presence of a pyridinium ring substituted with a carbamoyl group at the third position and an ethyl group at the first position, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-ethylpyridin-1-ium bromide typically involves the quaternization of 3-carbamoylpyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-ethylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.
Hydrolysis Reactions: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridinium salts.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
科学的研究の応用
3-Carbamoyl-1-ethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyridinium-based ionic liquids and liquid crystals. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals, which have applications in display technologies and sensors.
作用機序
The mechanism of action of 3-Carbamoyl-1-ethylpyridin-1-ium bromide is primarily based on its ionic nature and ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death in microbial cells. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, facilitating their transport across biological barriers.
類似化合物との比較
Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium Salts: These compounds have similar structures but with different alkyl chain lengths. Examples include 3-carbamoyl-1-methylpyridin-1-ium and 3-carbamoyl-1-butylpyridin-1-ium salts.
Pyridinium-Based Ionic Liquids: Compounds such as 1-butyl-3-methylpyridinium bromide and 1-hexyl-3-methylpyridinium chloride.
Uniqueness
3-Carbamoyl-1-ethylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. The presence of the carbamoyl group enhances its hydrogen-bonding capability, while the ethyl group provides moderate hydrophobicity. These features make it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
63405-86-7 |
|---|---|
分子式 |
C8H11BrN2O |
分子量 |
231.09 g/mol |
IUPAC名 |
1-ethylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C8H10N2O.BrH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H |
InChIキー |
LBLDBMNZMPVFEE-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

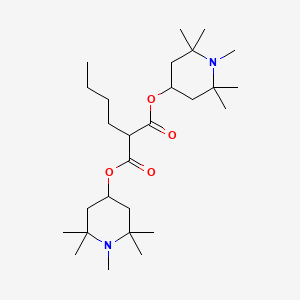
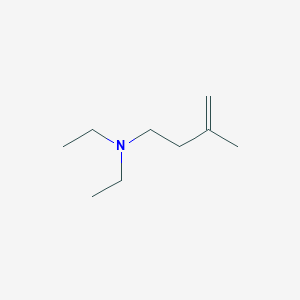
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)
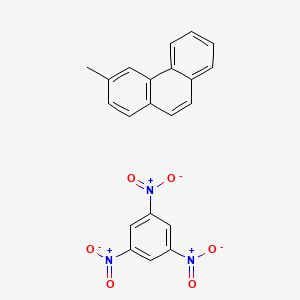


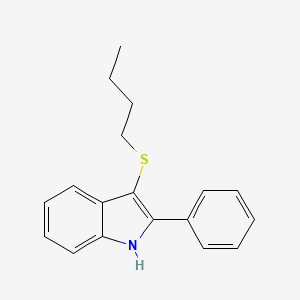
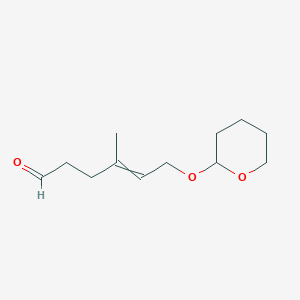
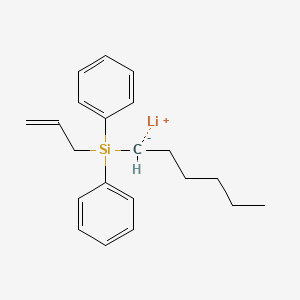
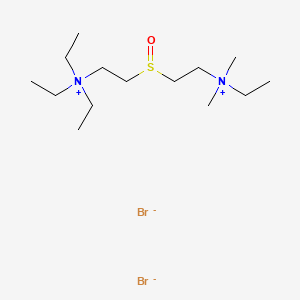
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
